Decyl(trimethyl)phosphanium bromide
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Overview
Description
Decyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt with the chemical formula C13H30BrP. This compound is part of the broader class of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl(trimethyl)phosphanium bromide can be synthesized through the reaction of decyl bromide with trimethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:
C10H21Br+P(CH3)3→C10H21P(CH3)3Br
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phosphonium center is oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are typically employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Decyl(trimethyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in different phases.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to disrupt biofilms.
Medicine: Research is ongoing into its use as a mitochondrial-targeted drug, leveraging its ability to bind to the mitochondrial matrix.
Industry: It is employed in the extraction and separation processes, particularly in the removal of sulfur compounds from crude oil
Mechanism of Action
The mechanism by which decyl(trimethyl)phosphanium bromide exerts its effects is primarily through its interaction with cellular membranes. The lipophilic nature of the decyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. In mitochondrial-targeted applications, it binds to the mitochondrial matrix by inserting into the inner membrane, affecting mitochondrial function and inducing apoptosis in targeted cells .
Comparison with Similar Compounds
- Trihexyl tetradecyl phosphonium bromide
- Tributyl (carboxymethyl) phosphonium bromide
- Triphenyl alkyl phosphonium compounds
Comparison: Decyl(trimethyl)phosphanium bromide is unique due to its specific alkyl chain length and trimethylphosphine moiety, which confer distinct lipophilicity and reactivity. Compared to trihexyl tetradecyl phosphonium bromide, it has a shorter alkyl chain, resulting in different solubility and phase-transfer properties. Tributyl (carboxymethyl) phosphonium bromide, on the other hand, has a carboxymethyl group that provides additional functionality for catalytic applications .
Properties
CAS No. |
63635-49-4 |
---|---|
Molecular Formula |
C13H30BrP |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
decyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C13H30P.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DGNHDBUVMYPHPP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[P+](C)(C)C.[Br-] |
Origin of Product |
United States |
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